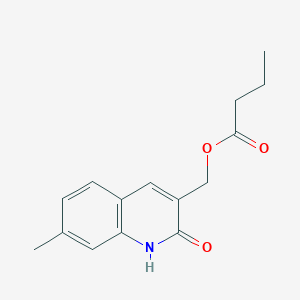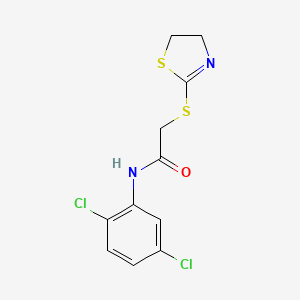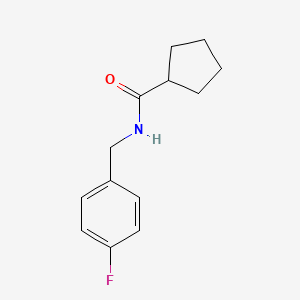
(2-hydroxy-7-methyl-3-quinolinyl)methyl butyrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis The synthesis of quinoline derivatives, such as those related to “(2-hydroxy-7-methyl-3-quinolinyl)methyl butyrate,” often involves multi-component reactions. These reactions can include the use of aromatic aldehydes, quinolone precursors, and acids or bases as catalysts. For example, L-Proline has been used to catalyze the synthesis of pyrano[3,2-c]quinolin-2,5-dione derivatives, which share a structural motif with the compound (Zhu et al., 2012). Additionally, methods have developed using ionic liquids for the synthesis of related pyranoquinoline derivatives under solvent-free conditions, highlighting the trend towards more sustainable and green chemical processes (Bagdi & Hajra, 2014).
Molecular Structure Analysis The molecular structures of quinoline derivatives are often confirmed through spectroscopic methods such as NMR, IR, and mass spectrometry. These analytical techniques provide information about the functional groups present and the overall structure of the synthesized molecules. For example, the structure of pyrano[3,2-c]quinolin-5(6H)-ones was elucidated using spectral analysis following ZnCl2-catalyzed synthesis (Gunasekaran et al., 2013).
Chemical Reactions and Properties Quinoline derivatives can undergo a variety of chemical reactions, reflecting their diverse chemical properties. These can include Michael addition, cyclization, and condensation reactions. The specific reactions and properties would depend on the functional groups present in the quinoline derivative. For instance, 4-hydroxy-2-quinolone has been utilized to synthesize pyranoquinoline derivatives through base-catalyzed self-condensation processes (Kumar & Rajendran, 2004).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
(7-methyl-2-oxo-1H-quinolin-3-yl)methyl butanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO3/c1-3-4-14(17)19-9-12-8-11-6-5-10(2)7-13(11)16-15(12)18/h5-8H,3-4,9H2,1-2H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQVXYIVJHJUFFF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)OCC1=CC2=C(C=C(C=C2)C)NC1=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(7-Methyl-2-oxo-1,2-dihydroquinolin-3-yl)methyl butanoate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[3-(acetylamino)phenyl]-3-(2-nitrophenyl)acrylamide](/img/structure/B5756699.png)
![N-({[4-(difluoromethoxy)phenyl]amino}carbonothioyl)-2-phenylacetamide](/img/structure/B5756719.png)


![2-cyano-N'-{[1-(3,4-dichlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}acetohydrazide](/img/structure/B5756755.png)


![3-[(4-bromo-2-fluorophenyl)amino]-5,5-dimethyl-2-cyclohexen-1-one](/img/structure/B5756767.png)

![N-[4-(dimethylamino)phenyl]-5-methyl-2-furamide](/img/structure/B5756782.png)
![2-{[(3,4-dichlorophenoxy)acetyl]amino}-5-isopropyl-3-thiophenecarboxamide](/img/structure/B5756786.png)
![2-{[3-cyano-6-methyl-4-(5-methyl-2-furyl)-2-pyridinyl]thio}acetamide](/img/structure/B5756789.png)

